Cas no 928160-88-7 (2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER)

2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its morpholino-substituted pyrimidine core enhances solubility and stability, facilitating efficient coupling with aryl or heteroaryl halides. The pinacol ester group improves handling and shelf life by protecting the boronic acid functionality from protodeboronation. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where it serves as a versatile intermediate for constructing complex heterocyclic frameworks. Its consistent reactivity and compatibility with diverse reaction conditions make it a reliable choice for medicinal chemistry and material science applications.
2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER structure
928160-88-7 structure
Product Name:2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
CAS No:928160-88-7
MF:C8H12BN3O2S
MW:225.075779914856
MDL:MFCD17167301
CID:3158683
PubChem ID:119094625
Update Time:2025-08-05

2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER Chemical and Physical Properties

Names and Identifiers

    • 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
    • E91427
    • (2-Thiomorpholinopyrimidin-5-yl)boronic acid
    • 928160-88-7
    • MDL: MFCD17167301
    • Inchi: 1S/C8H12BN3O2S/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2
    • InChI Key: AHLXNDXGBOYILM-UHFFFAOYSA-N
    • SMILES: S1CCN(C2N=CC(B(O)O)=CN=2)CC1

Computed Properties

  • Exact Mass: 225.0743280Da
  • Monoisotopic Mass: 225.0743280Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.8Ų

2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER Pricemore >>

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2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:928160-88-7)2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
Order Number:A1198112
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:35
Price ($):426.0
Email:sales@amadischem.com

2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER Related Literature

Additional information on 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER

2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER: A Comprehensive Overview

The compound with CAS No. 928160-88-7, known as 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is notable for its unique structural features and its potential applications in drug discovery and advanced material development. In this article, we will delve into the properties, synthesis, applications, and recent research findings related to this compound.

Structure and Synthesis

The 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER consists of a pyrimidine ring substituted with a morpholino group at the 4-position and a boronic acid pinacol ester group at the 5-position. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The morpholino group, which is a six-membered ring containing one oxygen atom and two nitrogen atoms, adds significant structural rigidity and electronic complexity to the molecule. The boronic acid pinacol ester group is a versatile functional group that enables cross-coupling reactions, making this compound highly valuable in organic synthesis.

The synthesis of 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER typically involves multi-step reactions. Key steps include the formation of the pyrimidine ring through condensation reactions, followed by substitution reactions to introduce the morpholino and boronic acid groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.

Applications in Medicinal Chemistry

One of the most promising applications of 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER lies in its use as a building block for drug discovery. The pyrimidine core is a common motif in many bioactive compounds, including antiviral agents, anticancer drugs, and kinase inhibitors. The presence of the morpholino group enhances the molecule's ability to interact with biological targets, while the boronic acid pinacol ester facilitates further functionalization through Suzuki-Miyaura coupling reactions.

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, researchers have reported that certain analogs can effectively inhibit kinases involved in cell proliferation and survival pathways.

Applications in Materials Science

Beyond medicinal chemistry, 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER has found applications in materials science due to its unique electronic properties. The compound's ability to undergo cross-coupling reactions makes it an ideal candidate for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has explored its potential as a building block for π-conjugated systems that exhibit high electron mobility and photoluminescence properties.

In one notable study, scientists utilized this compound to synthesize novel π-conjugated polymers that exhibited enhanced charge transport properties. These polymers were successfully integrated into organic electronic devices, demonstrating their potential for use in next-generation display technologies.

Recent Research Findings

The scientific community has recently focused on exploring the versatility of 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER in various chemical transformations. For instance, researchers have developed innovative strategies to modify the morpholino group to enhance its bioavailability or improve its interaction with biological targets.

In addition to its traditional applications, emerging studies have highlighted its potential in catalysis. By incorporating this compound into metal-free catalytic systems, scientists have achieved unprecedented efficiency in certain organic transformations. These findings underscore the compound's adaptability across diverse chemical domains.

Future Prospects

The future of 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER looks promising as researchers continue to unlock its full potential. Ongoing efforts are focused on optimizing its synthesis pathways to reduce costs and improve scalability for industrial applications. Furthermore, investigations into its biocompatibility and pharmacokinetic properties are expected to pave the way for new therapeutic interventions.

In conclusion, 2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and functionalization techniques, positions it as a key player in both academic research and industrial innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:928160-88-7)2-(4-MORPHOLINO)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
A1198112
Purity:99%
Quantity:1g
Price ($):426.0
Email